Cas no 74248-99-0 (methyl 4-(3-oxobutyl)benzoate)

Methyl 4-(3-oxobutyl)benzoate is a versatile organic compound characterized by its benzoate ester and ketone functional groups. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and fine chemical applications. The presence of both the ester and carbonyl groups allows for further derivatization, enabling the production of more complex molecules. Its well-defined reactivity profile ensures consistent performance in reactions such as condensations, reductions, and nucleophilic additions. The compound is typically supplied with high purity, ensuring reliable results in research and industrial processes. Its stability under standard storage conditions further enhances its utility as a synthetic building block.
methyl 4-(3-oxobutyl)benzoate structure
methyl 4-(3-oxobutyl)benzoate structure
Product Name:methyl 4-(3-oxobutyl)benzoate
CAS No:74248-99-0
MF:C12H14O3
MW:206.237763881683
CID:541296
PubChem ID:10932640
Update Time:2025-06-10

methyl 4-(3-oxobutyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-(3-oxobutyl)-, methyl ester
    • methyl 4-(3-oxobutyl)benzoate
    • AKOS015260858
    • 4-(4-carbomethoxyphenyl) butan-2-one
    • RFKQUJVVAPULID-UHFFFAOYSA-N
    • 4-(3-oxobutyl)benzoic acid methyl ester
    • SCHEMBL1629577
    • methyl 2-(4-methoxycarbonylphenyl)ethyl ketone
    • DTXSID30448815
    • 4-(4-carbomethoxyphenyl)butan-2-one
    • EN300-1837936
    • CS-0455411
    • 74248-99-0
    • Inchi: 1S/C12H14O3/c1-9(13)3-4-10-5-7-11(8-6-10)12(14)15-2/h5-8H,3-4H2,1-2H3
    • InChI Key: RFKQUJVVAPULID-UHFFFAOYSA-N
    • SMILES: O=C(C)CCC1C=CC(C(=O)OC)=CC=1

Computed Properties

  • Exact Mass: 206.094294304g/mol
  • Monoisotopic Mass: 206.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.4Ų

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Additional information on methyl 4-(3-oxobutyl)benzoate

Recent Advances in the Study of Methyl 4-(3-oxobutyl)benzoate (CAS: 74248-99-0) and Its Applications in Chemical Biology and Pharmaceutical Research

Methyl 4-(3-oxobutyl)benzoate (CAS: 74248-99-0) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This ester derivative, characterized by its ketone and benzoate functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of methyl 4-(3-oxobutyl)benzoate is its role as a precursor in the synthesis of heterocyclic compounds. Researchers have demonstrated its utility in the construction of pyrazole and pyridine derivatives, which are known for their broad-spectrum pharmacological activities. A 2023 study published in the *Journal of Medicinal Chemistry* detailed a novel synthetic route utilizing this compound to produce a series of pyrazole-based inhibitors targeting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. The study reported significant inhibitory activity, suggesting the potential of methyl 4-(3-oxobutyl)benzoate-derived compounds as next-generation anti-inflammatory drugs.

In addition to its synthetic applications, methyl 4-(3-oxobutyl)benzoate has been investigated for its direct biological effects. A recent in vitro study conducted by a team at the University of Cambridge revealed that this compound exhibits moderate cytotoxicity against certain cancer cell lines, including breast and lung adenocarcinoma. The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by the activation of caspase-3 and -9. These findings, published in *Bioorganic & Medicinal Chemistry Letters*, underscore the compound's potential as a scaffold for developing novel anticancer agents.

Further research has explored the pharmacokinetic properties of methyl 4-(3-oxobutyl)benzoate and its derivatives. A 2024 study in *Drug Metabolism and Disposition* utilized advanced LC-MS techniques to characterize the metabolic stability and plasma protein binding of this compound. The results indicated favorable metabolic profiles, with moderate clearance rates and high plasma protein binding, suggesting its suitability for further drug development. These pharmacokinetic insights are critical for optimizing the design of future derivatives with improved bioavailability and therapeutic efficacy.

Beyond its pharmaceutical applications, methyl 4-(3-oxobutyl)benzoate has also found use in chemical biology as a probe for studying enzyme mechanisms. Its ketone moiety serves as a reactive handle for bioconjugation, enabling the labeling and tracking of target proteins in complex biological systems. A recent application in *ACS Chemical Biology* demonstrated its utility in profiling the activity of serine hydrolases, a class of enzymes involved in numerous physiological and pathological processes. This approach provides a powerful tool for identifying novel enzyme targets and inhibitors in drug discovery.

In conclusion, methyl 4-(3-oxobutyl)benzoate (CAS: 74248-99-0) represents a versatile and promising compound in the fields of chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a bioactive molecule underscores its broad applicability, from drug discovery to enzyme mechanism studies. Ongoing research continues to uncover new facets of its utility, paving the way for innovative therapeutic strategies. Future studies should focus on optimizing its derivatives for enhanced potency and selectivity, as well as exploring its potential in combination therapies and targeted drug delivery systems.

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